3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)-
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Overview
Description
3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- is an organic compound with the molecular formula C14H13NO3. It is a derivative of pyridinecarboxylic acid, where the pyridine ring is substituted with a 2,3-dimethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- typically involves the reaction of 3-pyridinecarboxylic acid with 2,3-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)- is unique due to the presence of the 2,3-dimethylphenoxy group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids.
Properties
CAS No. |
36701-93-6 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-5-3-7-12(10(9)2)18-13-11(14(16)17)6-4-8-15-13/h3-8H,1-2H3,(H,16,17) |
InChI Key |
MZRXWDXILSKNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)C |
Origin of Product |
United States |
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